N-(2-methylphenyl)acridin-9-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methylphenyl)acridin-9-amine is a compound belonging to the class of acridine derivatives Acridine derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine
Preparation Methods
The synthesis of N-(2-methylphenyl)acridin-9-amine typically involves the reaction of acridine with 2-methylaniline under specific conditions. One common method involves the use of sodium hydride in anhydrous dimethyl sulfoxide (DMSO) as a solvent. The reaction is carried out under an inert atmosphere to prevent moisture from affecting the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-(2-methylphenyl)acridin-9-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents like DMSO or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(2-methylphenyl)acridin-9-amine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other acridine derivatives and as a reagent in various organic reactions.
Industry: It is used in the production of dyes, fluorescent materials, and other industrial applications.
Mechanism of Action
The primary mechanism of action of N-(2-methylphenyl)acridin-9-amine involves DNA intercalation. The planar structure of the acridine moiety allows it to insert between the base pairs of double-stranded DNA, disrupting the helical structure and affecting cellular processes . This intercalation can inhibit the activity of enzymes involved in DNA replication and transcription, leading to potential anticancer effects.
Comparison with Similar Compounds
N-(2-methylphenyl)acridin-9-amine can be compared with other acridine derivatives such as:
Proflavine: Known for its antibacterial properties.
Amsacrine: Used as an anticancer agent.
Quinacrine: Used as an antimalarial drug.
What sets this compound apart is its specific substitution pattern, which may confer unique properties in terms of DNA intercalation and biological activity.
Properties
Molecular Formula |
C20H16N2 |
---|---|
Molecular Weight |
284.4 g/mol |
IUPAC Name |
N-(2-methylphenyl)acridin-9-amine |
InChI |
InChI=1S/C20H16N2/c1-14-8-2-5-11-17(14)22-20-15-9-3-6-12-18(15)21-19-13-7-4-10-16(19)20/h2-13H,1H3,(H,21,22) |
InChI Key |
XHEJSUGYAUCWQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC2=C3C=CC=CC3=NC4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.